Cancer heterogeneity—manifested through genetic diversity, epigenetic plasticity, and metabolic adaptations—poses a fundamental challenge to effective therapy. Synthetic small molecules (<1,000 Da) have emerged as critical tools to address this complexity due to their ability to:
Table 1: Comparative Properties of Anticancer Therapeutic Modalities
Property | Conventional Chemotherapy | Monoclonal Antibodies | Synthetic Small Molecules |
---|---|---|---|
Target specificity | Low (cytotoxic) | High (extracellular) | Moderate-High (intracellular) |
Tissue penetration | High | Limited | High |
Oral bioavailability | Variable | Low (IV/SC) | High |
Resistance development | Rapid | Common | Modifiable via redesign |
Manufacturing cost | Low-Moderate | High | Low-Moderate |
Anticancer Agent 101 exemplifies this approach through its synthetic design targeting both migratory machinery (e.g., actin polymerization) and driver kinases implicated in heterogeneous tumor subpopulations [5] [8].
Anticancer Agent 101 occupies a distinct niche among contemporary therapeutic agents by integrating migrastatic (migration-inhibiting) and kinase-inhibitory functions. Unlike classical cytotoxic agents or monospecific targeted therapies, its hybrid mechanism addresses both proliferative and metastatic drivers:
Table 2: Positioning Relative to Novel Mechanistic Classes
Compound | Chemical Class | Primary Target(s) | Key Mechanism |
---|---|---|---|
Plitidepsin | Cyclic depsipeptide | eEF1A2 | Disrupts eEF1A-PKR interaction → apoptosis |
Metarrestin | Synthetic small molecule | Perinucleolar compartment | Inhibits ribosomal RNA processing |
Ternatin-4 | Hybrid heptapeptide | eEF1A/GTP/aa-tRNA ternary complex | Blocks tRNA delivery to ribosome |
Anticancer Agent 101 | Synthetic benzimidazole-cyclopropane | eEF1A1 + Multikinase (ALK/ROS1) | Dual inhibition of translation + migration |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3